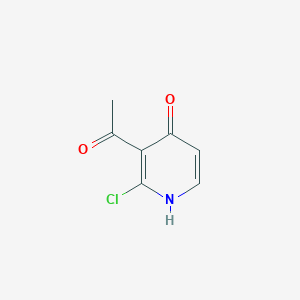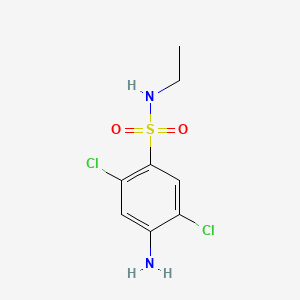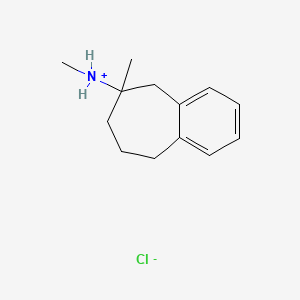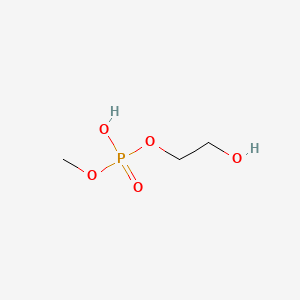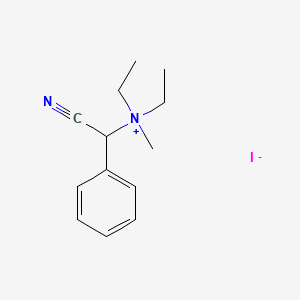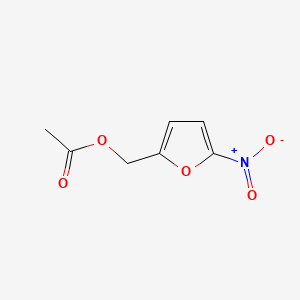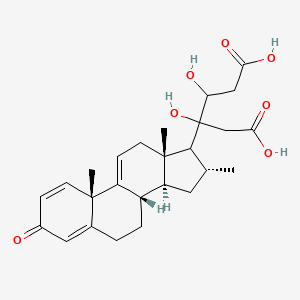![molecular formula C15H24ClN3O5 B13765937 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride CAS No. 67642-21-1](/img/structure/B13765937.png)
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound with a unique structure It is derived from 2-furancarboxaldehyde, which is a furan derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride involves multiple steps. The starting material, 2-furancarboxaldehyde, undergoes nitration to form 5-nitro-2-furancarboxaldehyde. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The final step involves the reaction of the oxime with 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl chloride to form the desired compound, which is then converted to its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and oximation reactions, followed by purification and crystallization steps to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-amino-2-furancarboxaldehyde.
Reduction: Formation of 2-furanmethanol.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.
Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.
Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-furancarboxaldehyde: A simpler derivative with similar reactivity but lacking the piperidinyl and hydroxypropyl groups.
2,5-Furandicarboxaldehyde: Another furan derivative with different functional groups and reactivity.
Uniqueness
2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is unique due to its complex structure, which includes a nitro group, a furan ring, and a piperidinyl-hydroxypropyl moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
67642-21-1 |
|---|---|
Fórmula molecular |
C15H24ClN3O5 |
Peso molecular |
361.82 g/mol |
Nombre IUPAC |
1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H |
Clave InChI |
OTONTHYBDVUFTM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


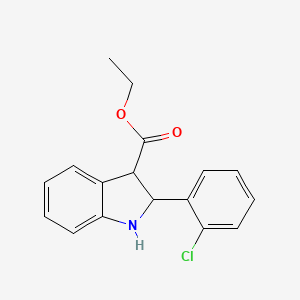

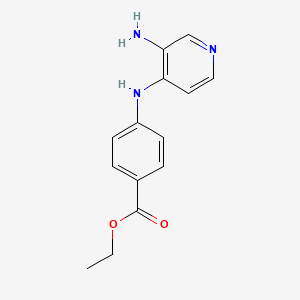
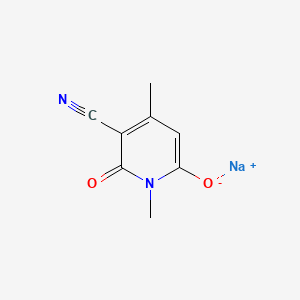
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
